
Tert-butyl 4-(2-chloropyrimidin-5-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(2-chloropyrimidin-5-yl)pipérazine-1-carboxylate de tert-butyle est un composé chimique de formule moléculaire C13H19ClN4O2 et d'une masse molaire de 298,77 g/mol . Ce composé se caractérise par la présence d'un cycle pipérazine substitué par un groupe chloropyrimidine et un groupe ester tert-butyle. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Une méthode courante implique l'utilisation de chloroformate de tert-butyle comme agent d'estérification . La réaction est généralement réalisée en présence d'une base telle que la triéthylamine pour neutraliser l'acide chlorhydrique formé pendant la réaction.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé sont similaires à la synthèse en laboratoire, mais elles sont adaptées pour répondre à des quantités plus importantes. Les réactions sont réalisées dans de grands réacteurs avec un contrôle précis de la température, de la pression et du temps de réaction afin de garantir un rendement et une pureté élevés. Le produit est ensuite purifié à l'aide de techniques telles que la cristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(2-chloropyrimidin-5-yl)pipérazine-1-carboxylate de tert-butyle subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de chlore du cycle pyrimidine peut être substitué par d'autres nucléophiles tels que des amines ou des thiols.
Réactions d'oxydation et de réduction : Le composé peut subir une oxydation pour former les N-oxydes correspondants ou une réduction pour éliminer l'atome de chlore.
Hydrolyse : Le groupe ester peut être hydrolysé pour former l'acide carboxylique correspondant.
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent des nucléophiles tels que les amines, les thiols et les alcools. Les réactions sont généralement réalisées dans des solvants polaires tels que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) à des températures élevées.
Réactions d'oxydation et de réduction : Des agents oxydants tels que le peroxyde d'hydrogène ou des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) sont utilisés dans des conditions contrôlées.
Hydrolyse : Des conditions acides ou basiques sont employées, avec des réactifs tels que l'acide chlorhydrique ou l'hydroxyde de sodium.
Principaux produits formés
Réactions de substitution : Les produits comprennent diverses pyrimidines substituées en fonction du nucléophile utilisé.
Réactions d'oxydation et de réduction : Les produits comprennent les N-oxydes ou les dérivés déchlorés.
Hydrolyse : Le produit principal est l'acide carboxylique correspondant.
Applications de la recherche scientifique
Le 4-(2-chloropyrimidin-5-yl)pipérazine-1-carboxylate de tert-butyle est utilisé dans divers domaines de recherche scientifique :
Chimie : Il sert d'intermédiaire dans la synthèse de molécules plus complexes et de composant de base en synthèse organique.
Biologie : Le composé est utilisé dans l'étude des inhibiteurs enzymatiques et des ligands des récepteurs.
Médecine : Il fait l'objet de recherches pour ses applications thérapeutiques potentielles, notamment comme précurseur pour le développement de médicaments.
Industrie : Le composé est utilisé dans la production de produits agrochimiques et pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action du 4-(2-chloropyrimidin-5-yl)pipérazine-1-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un inhibiteur ou un modulateur d'enzymes et de récepteurs, affectant diverses voies biochimiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et de la structure du composé .
Applications De Recherche Scientifique
Tert-butyl 4-(2-chloropyrimidin-5-yl)piperazine-1-carboxylate is used in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(2-chloropyrimidin-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(2-chloropyrimidin-4-yl)pipérazine-1-carboxylate de tert-butyle
- 4-(5-chloropyrimidin-2-yl)-2-méthylpipérazine-1-carboxylate de tert-butyle
- 4-(6-aminopyridin-3-yl)pipérazine-1-carboxylate de tert-butyle
Unicité
Le 4-(2-chloropyrimidin-5-yl)pipérazine-1-carboxylate de tert-butyle est unique en raison de son motif de substitution spécifique sur le cycle pyrimidine, ce qui lui confère des propriétés chimiques et biologiques distinctes. Cette unicité le rend précieux dans diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C13H19ClN4O2 |
|---|---|
Poids moléculaire |
298.77 g/mol |
Nom IUPAC |
tert-butyl 4-(2-chloropyrimidin-5-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)10-8-15-11(14)16-9-10/h8-9H,4-7H2,1-3H3 |
Clé InChI |
UJARXNDEKZKRTK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(N=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


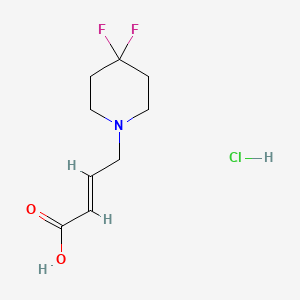
![tert-Butyl 2-methyl-3-oxo-1,2,3,4,5,7-hexahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B11755448.png)
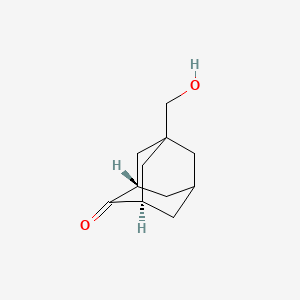
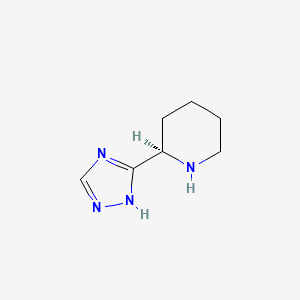
![(2-Methyl-2-azabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B11755461.png)
![4-Azaspiro[2.3]hexane hydrochloride](/img/structure/B11755466.png)
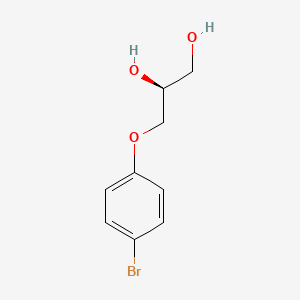
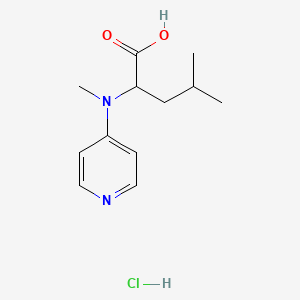
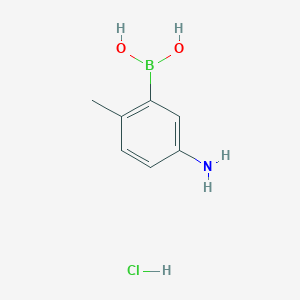

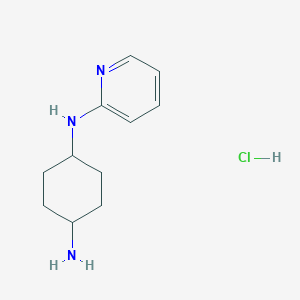
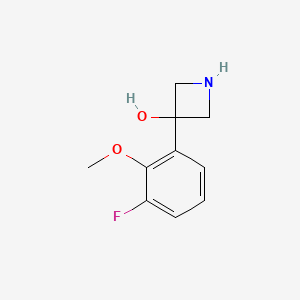
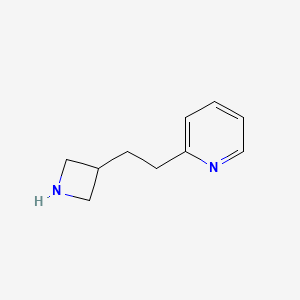
![2-(6-Fluoropyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11755520.png)
